4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester
Overview
Description
“4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(4-bromo-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 366.97 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .
Synthesis Analysis
The compound is often used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 .Chemical Reactions Analysis
The compound is used in Suzuki–Miyaura coupling reactions, which involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
The compound has a molecular weight of 366.97 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Application in Polymer Synthesis
4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester is used in the synthesis of polymers with specific properties. For instance, Neilson et al. (2007) demonstrated its use in creating mixed chromophore perfluorocyclobutyl copolymers, which exhibit superb thermal stability and tailored light emission properties Neilson et al., 2007.
Application in Organic Synthesis
This compound is valuable in organic synthesis, as evidenced by Takagi et al. (2002), who used it in palladium-catalyzed cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes Takagi et al., 2002.
Application in Analytical Chemistry
In analytical chemistry, compounds like this compound are used in sensors. Jańczyk et al. (2012) showed its application in creating polymer membrane electrodes for detecting fluoride ions Jańczyk et al., 2012.
Application in Material Science
It also finds applications in material science. Nojima et al. (2016) used it in Suzuki-Miyaura condensation polymerization to synthesize boronate-terminated π-conjugated polymers Nojima et al., 2016.
Application in Photoluminescence Studies
Shoji et al. (2017) discovered that simple arylboronic esters, such as this compound, exhibit phosphorescence in the solid state at room temperature Shoji et al., 2017.
Application in Drug Delivery Systems
Cui et al. (2017) demonstrated the use of phenylboronic acid esters in synthesizing H2O2-cleavable poly(ester-amide)s, highlighting their potential as drug delivery vehicles Cui et al., 2017.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid (or ester) and an organic halide . The boron moiety can be converted into a broad range of functional groups .
Biochemical Pathways
Transformations of the boron moiety include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The compound’s ability to undergo suzuki–miyaura coupling and other transformations makes it a valuable tool in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. On the other hand, boronic esters like this compound are usually bench stable, easy to purify, and often even commercially available .
Safety and Hazards
The compound is associated with certain hazards. It can cause serious eye irritation and may cause respiratory irritation . It is also harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing with plenty of soap and water if it comes into contact with the skin .
Properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOPCMQCXMXKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133724 | |
Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-78-0 | |
Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.